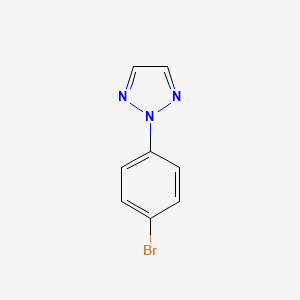
2-(4-bromophenyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-bromophenyl)-2H-1,2,3-triazole” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a one-step synthesis of a moderately complex structure has been reported, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods. For example, the structure of “2-(4-Bromophenyl)naphthalene” was used in the preparation of α-Phosphonosulfonate compounds which inhibit the enzyme squalene and thereby inhibit cholesterol biosynthesis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, “4-Bromophenylacetic acid” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also react with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “2-(4-Bromophenyl)-2-methylpropionic acid” has a melting point of 122-124°C, a boiling point of 334.2±17.0 °C (Predicted), and a density of 1.456±0.06 g/cm3 (Predicted) .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
2-(4-bromophenyl)-2H-1,2,3-triazole derivatives have shown significant antimicrobial and antifungal properties. For example, certain 1,2,3-triazole derivatives, including those with a 4-bromophenyl group, have been identified as potent antimicrobial agents against various microorganisms. These compounds have been synthesized and evaluated for their antimicrobial efficacy, demonstrating potential for pharmacological applications (Xu Zhao et al., 2012); (A. Safonov & O. Panasenko, 2022).
Biochemical Sensing and Cell Permeability
Derivatives of this compound have been explored for their biochemical sensing capabilities. For instance, a fluorescence probe incorporating this structure showed high selectivity and sensitivity toward specific biochemical targets, such as homocysteine. This indicates potential use in biochemical research and medical diagnostics (Yicheng Chu et al., 2019).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of this compound derivatives, highlighting their diverse biological activities. This includes exploration into their structural properties and potential applications in various fields such as organic electronics, pharmaceuticals, and materials science (Beihua Xu & Yongzhou Hu, 2013); (Iván Torres-Moya et al., 2020).
Potential Pharmacological Applications
Studies on this compound and its derivatives have also explored their potential pharmacological applications. For instance, research has been conducted on the neuroprotective effects of certain triazole hybrids, which could lead to the development of new therapeutic agents (Ashanul Haque et al., 2017).
Supramolecular Chemistry
The role of 1,2,3-triazoles in supramolecular chemistry has been a subject of interest, with this compound being a relevant compound in this area. The unique structural features of these triazoles enable diverse supramolecular interactions, making them suitable for applications in catalysis, anion recognition, and photochemistry (B. Schulze & U. Schubert, 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds, such as hydrazone derivatives of 4-bromophenylacetic acid, are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds, such as 4-bromophenylacetic acid, have been shown to undergo reactions like fischer esterification . This could potentially affect various biochemical pathways.
Result of Action
Similar compounds have shown significant antifungal activity against certain strains .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on similar compounds have been suggested. For instance, the novel racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
Biochemische Analyse
Biochemical Properties
Bromophenyl compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the compound and the biological context in which it is present.
Cellular Effects
Related compounds have been shown to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromophenyl compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-2H-1,2,3-triazole at different dosages in animal models have not been well-studied. Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKDRWHFWAKSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2789583.png)

![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2789590.png)

![2-[5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2789594.png)
![(2E)-N-(3,4-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2789595.png)
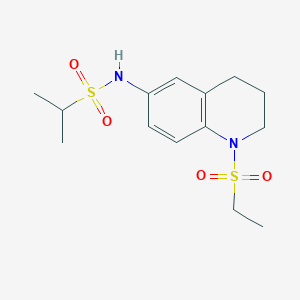
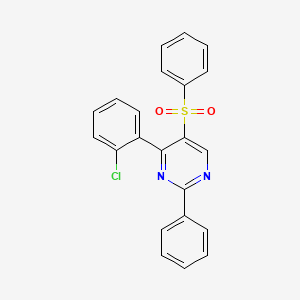
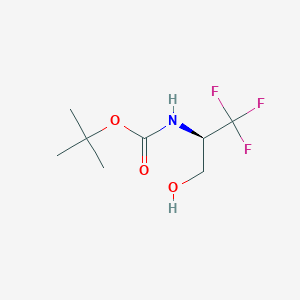
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2789599.png)
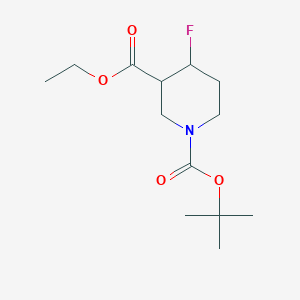
![3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2789605.png)
